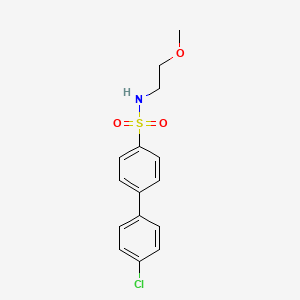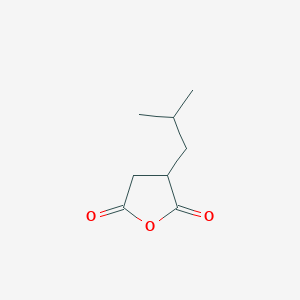
4'-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-Chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide derivative has been synthesized through various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Action and Diuretic Effects
Sulfonamides, including structures similar to 4'-chloro-N-(2-methoxyethyl)-4-biphenylsulfonamide, have been studied for their carbonic anhydrase inhibitory action, which is a mechanism underlying their diuretic effects. These compounds are used to treat conditions like hypertension, epilepsy, obesity, and certain types of cancer due to their ability to inhibit various isoforms of carbonic anhydrase present in kidneys and blood vessels. This inhibition leads to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).
Role in Antiglaucoma Therapy
Sulfonamide compounds, by virtue of their carbonic anhydrase inhibitory properties, have also been explored for antiglaucoma therapy. They work by reducing intraocular pressure, a key factor in glaucoma management, through the modulation of aqueous humor secretion. Research and patent literature from 2007 to 2013 has highlighted the development of sulfonamide-based carbonic anhydrase inhibitors as potential antiglaucoma agents (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Safety and Impact
Studies on sulfonamides have also addressed their environmental safety, particularly in relation to their use as surfactants and their presence in water sources. The environmental fate, toxicity, and biodegradation of sulfonamide compounds, including those structurally related to this compound, have been extensively reviewed to assess their impact on aquatic and sediment environments. These investigations are crucial for conducting risk assessments for chemicals with wide dispersive use (Cowan-Ellsberry et al., 2014).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-11-10-17-21(18,19)15-8-4-13(5-9-15)12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZUVMZLFZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)




